N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a synthetic oxalamide derivative featuring a benzo[d][1,3]dioxol (benzodioxole) moiety and a 2-carbamoylbenzofuran group. The benzodioxole group is associated with metabolic stability and bioactivity in plant models , while the oxalamide backbone is linked to umami flavor enhancement in food additives . The 2-carbamoylbenzofuran substituent may influence receptor binding or enzymatic interactions, though specific studies are lacking in the provided sources.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-carbamoyl-1-benzofuran-3-yl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6/c20-17(23)16-15(11-3-1-2-4-12(11)28-16)22-19(25)18(24)21-8-10-5-6-13-14(7-10)27-9-26-13/h1-7H,8-9H2,(H2,20,23)(H,21,24)(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFMKNINNCQOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the benzofuran moiety: This involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling of the two moieties: The benzo[d][1,3]dioxole and benzofuran moieties are coupled using oxalyl chloride to form the oxalamide linkage under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. In the context of its anticancer activity, the compound has been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxalamide Derivatives
Compound S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)
- Structure : Shares the oxalamide core but substitutes benzodioxole with 2,4-dimethoxybenzyl and pyridin-2-ylethyl groups.
- Activity : A potent umami agonist (EC₅₀ ~0.1 µM) used as a flavor enhancer (Savorymyx® UM33) .
- Metabolism : Rapidly metabolized in rat hepatocytes without amide hydrolysis, indicating stability against enzymatic cleavage .
- Regulatory Status : Approved as a food additive (FEMA 4233) .
Target Compound
- Likely exhibits distinct receptor affinity due to the benzodioxole and benzofuran substituents. The carbamoyl group may enhance solubility or metabolic resistance compared to S335.
Benzodioxole-Containing Compounds
Compound K-16 (N-(benzo[d][1,3]dioxol-5-yl)-2-(3-methylbenzylthio)acetamide)
Compound 2227 ((E)-N-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide)
- Structure : Benzodioxole-ethyl group conjugated to a propenamide.
Target Compound
- The benzodioxolemethyl group may confer similar plant bioactivity to K-16, while the oxalamide backbone could enhance metabolic stability over acetamides.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Inferences
- Structural-Activity Relationships: The benzodioxole group enhances bioactivity in plant models (e.g., K-16), while oxalamides like S336 prioritize flavor receptor interactions. The target compound’s benzofuran-carbamoyl group may introduce novel binding modes.
- Metabolism : Oxalamides exhibit resistance to amide hydrolysis in hepatocytes , suggesting the target compound may share this trait, improving its half-life in biological systems.
- Synthesis : The oxalyl chloride-mediated coupling method used for K-16 could be adapted for the target compound’s synthesis, though yields may vary due to steric effects from the benzofuran group.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-carbamoylbenzofuran-3-yl)oxalamide is a complex organic compound that has attracted significant attention in pharmacological research due to its potential anticancer properties and unique structural features. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzo[d][1,3]dioxole moiety connected to a benzofuran moiety via an oxalamide linkage. The synthesis typically involves multi-step organic reactions:
- Formation of the benzo[d][1,3]dioxole moiety: Achieved through cyclization of catechol derivatives with formaldehyde under acidic conditions.
- Synthesis of the benzofuran moiety: Involves cyclization of ortho-hydroxyaryl ketones.
- Coupling of the two moieties: Utilizes oxalyl chloride to form the oxalamide linkage under controlled conditions .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Structure-activity relationship studies have shown that modifications to the compound can influence its efficacy. For instance, IC50 values for specific cancer types such as CCRF-CEM (acute lymphoblastic leukemia) and MIA PaCa-2 (pancreatic cancer) range from 328 to 644 nM, indicating potent activity.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets associated with cancer cell proliferation and survival pathways. Preliminary studies suggest that it may bind to enzymes or receptors involved in these processes, leading to:
Case Studies
Several studies illustrate the biological activity and therapeutic potential of this compound:
-
Study on Cancer Cell Lines:
- Conducted on various human cancer cell lines including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM).
- Results demonstrated significant cytotoxic effects, supporting its potential use as an anticancer agent.
- Mechanistic Insights:
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to similar compounds:
| Compound Name | Structural Features | Anticancer Activity |
|---|---|---|
| This compound | Contains benzo[d][1,3]dioxole and benzofuran | Significant IC50 values in various cancer cell lines |
| N1-(benzo[d][1,3]dioxol-5-yl)-N2-(substituted piperidinyl)oxalamide | Lacks benzofuran moiety | Lower anticancer efficacy observed |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high yield and purity?
The synthesis typically involves multi-step reactions:
- Step 1: Activation of the benzo[d][1,3]dioxol-5-ylmethyl amine with oxalyl chloride to form the oxalamide intermediate.
- Step 2: Coupling with 2-carbamoylbenzofuran-3-yl amine under inert atmospheres (e.g., nitrogen) in solvents like dichloromethane (DCM) or dimethylformamide (DMF).
- Critical conditions: Temperature control (reflux at 80–100°C for 6–12 hours), use of catalysts (e.g., triethylamine), and purification via column chromatography or recrystallization .
- Monitoring: Thin-layer chromatography (TLC) is essential to track reaction progress and intermediate stability .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of aromatic protons (δ 6.8–7.5 ppm), amide carbonyls (δ 165–170 ppm), and benzofuran carbons .
- Infrared Spectroscopy (IR): Detects amide C=O stretches (~1650 cm⁻¹) and benzodioxole C-O-C vibrations (~1250 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC): Ensures >95% purity using C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Anticancer Screening: Cell viability assays (MTT or resazurin) against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR) or apoptosis-related caspases .
- Cellular Uptake: Confocal microscopy with fluorescent analogs to assess membrane permeability .
Advanced Research Questions
Q. How can researchers optimize the synthetic pathway to improve scalability while maintaining stereochemical fidelity?
- Catalyst Screening: Replace triethylamine with polymer-supported bases (e.g., PS-BEMP) to simplify purification .
- Solvent Optimization: Test green solvents (e.g., cyclopentyl methyl ether) to enhance reaction efficiency and reduce toxicity .
- Flow Chemistry: Implement continuous-flow reactors for precise temperature control and reduced side-product formation .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of the benzodioxole and carbamoylbenzofuran moieties?
- Substituent Variation: Synthesize analogs with halogenated benzodioxoles (e.g., Cl, F) or modified benzofuran carbamoyl groups .
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict binding affinities with targets like tubulin or HDACs .
- Pharmacophore Mapping: Identify critical hydrogen-bond donors/acceptors using Schrödinger’s Phase .
Q. How should contradictory findings regarding its mechanism of action across different cellular models be resolved?
- Orthogonal Assays: Validate apoptosis induction via Annexin V/PI staining alongside caspase-3/7 activation assays .
- Dose-Response Studies: Test across a broader concentration range (nM–μM) to identify off-target effects at higher doses .
- Genetic Knockdowns: Use siRNA to silence suspected targets (e.g., Bcl-2, NF-κB) and confirm pathway involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
